molecular formula C13H15N3O5 B2781271 N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941940-82-5

N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2781271
CAS No.: 941940-82-5
M. Wt: 293.279
InChI Key: SRZHXVKVAFHBDA-UHFFFAOYSA-N
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Description

“N1-(2-nitrophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” is a complex organic compound. It contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a tetrahydrofuran group, which is a five-membered ring containing oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a nitrophenyl group and a tetrahydrofuran group. The nitrophenyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrophenyl group could make the compound more polar, influencing properties such as solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Approach : A study by Mamedov et al. (2016) describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, starting from 3-(2-nitroaryl)oxirane-2-carboxamides. This method is operationally simple and high yielding, providing a new formula for both anthranilic acid derivatives and oxalamides.

Molecular Interactions and Biological Applications

  • DNA/Protein Interaction and Cytotoxicity Studies : Hui Yu et al. (2017) investigated Ni(II) complexes with Schiff base ligands, focusing on their interaction with biological macromolecules and cancer cells. The study included spectroscopic studies indicating that these complexes could bind to DNA through various interactions, and in vitro assays to assess antitumor capacity against cell lines (Yu et al., 2017).

Material Science and Polymer Chemistry

  • Polymer Chemistry and Optical Storage : X. Meng et al. (1996) synthesized and copolymerized nitrophenyl compounds, observing interactions between azo and side groups that produced shifts in absorption maxima in electronic spectra. This study highlights the application of such compounds in materials science, particularly in optical storage (Meng et al., 1996).

Other Relevant Studies

  • Molecular Dynamics and Spin Labeling : Deniz Sezer et al. (2008) conducted molecular dynamics simulations of the nitroxide spin label MTSSL, commonly used in site-directed spin labeling of proteins, to understand its conformational dynamics. This research provides insights into the behavior of similar nitroxide-based compounds in biological systems (Sezer et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied for potential medicinal applications, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, studying its interactions with biological systems, and investigating potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

N'-(2-nitrophenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5/c17-12(14-8-9-4-3-7-21-9)13(18)15-10-5-1-2-6-11(10)16(19)20/h1-2,5-6,9H,3-4,7-8H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZHXVKVAFHBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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